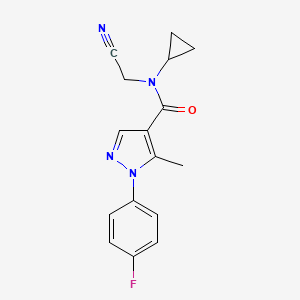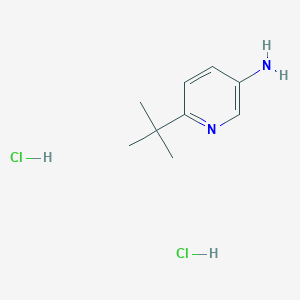![molecular formula C23H23FN2O4 B2931051 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate CAS No. 877236-79-8](/img/structure/B2931051.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate is an intriguing compound, given its unique molecular structure. It belongs to the class of benzoate esters and is noteworthy for its potential applications in various fields, including organic synthesis and pharmaceutical development. This compound features a carbamoyl functional group and a substituted benzoate ester, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate typically involves a multi-step process. One common route includes:
Starting Material Preparation: : This may involve preparing the initial reactants, such as 4-fluorobenzyl alcohol and a suitable isocyanate compound.
Condensation Reaction: : The reaction between 4-fluorobenzyl alcohol and the appropriate isocyanate to form an intermediate urethane compound.
Esterification: : The intermediate undergoes esterification with methyl 2-hydroxybenzoate under suitable reaction conditions, often involving an acid catalyst and anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production might involve optimizing the reaction conditions to enhance yield and purity. This can include:
Catalyst Selection: : Choosing an efficient catalyst to accelerate the reaction.
Solvent Choice: : Selecting an appropriate solvent system to dissolve reactants and facilitate the reaction.
Temperature Control: : Maintaining specific temperatures to control reaction rates and prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate can undergo various types of chemical reactions:
Hydrolysis: : Breaking down the ester bond in the presence of water or aqueous acid/base.
Reduction: : Reducing the nitrile group to an amine using reagents like hydrogen and a metal catalyst.
Substitution: : The carbamoyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: : Typically uses aqueous acidic or basic solutions under reflux.
Reduction: : Employs reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Utilizes nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: : Yields the corresponding alcohol and carboxylic acid derivatives.
Reduction: : Produces amine derivatives.
Substitution: : Generates various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound is useful in organic synthesis as a building block for creating more complex molecules. Its functional groups allow for versatile chemical transformations.
Biology
In biological research, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate could be studied for its interaction with biological molecules, potentially serving as a probe or ligand in biochemical assays.
Medicine
Pharmaceutical research might explore its potential as a precursor in drug synthesis or for its biological activity, possibly targeting specific enzymes or receptors.
Industry
Industrially, it might be utilized in the synthesis of fine chemicals, materials, or as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with molecular targets. The carbamoyl group can form hydrogen bonds or other interactions with biological macromolecules, influencing their activity. The aromatic fluoro group can enhance lipophilicity and metabolic stability, impacting how the compound is absorbed, distributed, metabolized, and excreted.
Comparaison Avec Des Composés Similaires
Unique Features
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate stands out due to its specific functional groups and structural arrangement, providing unique reactivity and interaction profiles.
Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl benzoate: : Lacks the fluorine substitution, affecting its chemical properties.
2-[(4-Fluorophenyl)methoxy]benzoic acid:
(Cyclohexyl)carbamoyl benzoate: : Similar in structure but without the nitrile and fluorine groups, resulting in different reactivity and application potential.
Conclusion
This compound is a compound with diverse applications and intriguing chemical properties Its synthesis, reactivity, and potential applications make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluorophenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c24-18-10-8-17(9-11-18)14-29-20-7-3-2-6-19(20)22(28)30-15-21(27)26-23(16-25)12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZCSLJWYIVFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2930971.png)
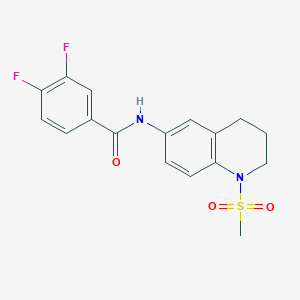
![2-Chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide](/img/structure/B2930973.png)
![5-chloro-2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2930975.png)
![N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2930977.png)
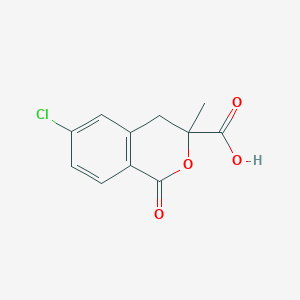
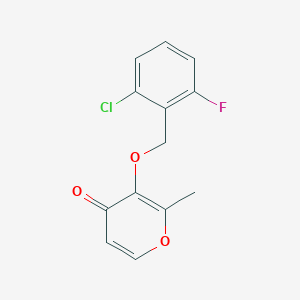
![methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2930980.png)
![12-ethyl-11-methyl-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2930981.png)
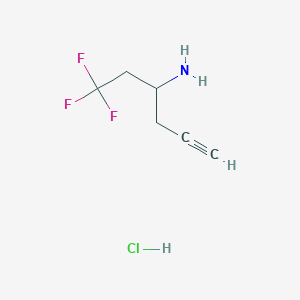
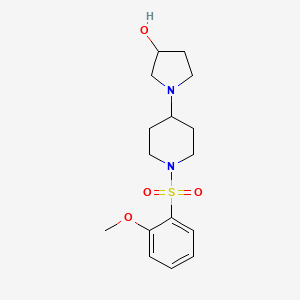
![N-(2,5-dimethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2930987.png)
